2,5-Bis(4-biphenylyl)thiophene
Overview
Description
2,5-Bis(4-biphenylyl)thiophene (BP1T) is a compound that has been studied for its high emission yields and efficient excitation energy propagation. The emission properties of BP1T crystals have been investigated, revealing phenomena such as spectrally narrowed emissions (SNE) and stimulated resonance Raman scattering (SRRS). The formation of strongly emissive H-aggregates within the crystals is believed to be responsible for these properties, which are significant for optoelectronic applications .
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to BP1T, often involves cross-coupling reactions such as the Sonogashira reaction. For instance, 2,5-bis(phenylethynyl)thiophenes have been synthesized via the Sonogashira cross-coupling of diiodothiophene with substituted ethynylbenzenes . Although not directly related to BP1T, these methods are indicative of the synthetic approaches that could be applied to BP1T and its derivatives.
Molecular Structure Analysis
The molecular structure of BP1T is characterized by the presence of biphenyl groups attached to a thiophene core. The planarity and conjugation of the thiophene and biphenyl units are crucial for the optical properties of the compound. Single-crystal X-ray diffraction studies at low temperatures have been used to determine the structures of related compounds, confirming the planar nature of the molecules and the facile rotation of the phenyl groups, which affects the absorption spectra in solution .
Chemical Reactions Analysis
The chemical behavior of thiophene derivatives under electrochemical conditions has been extensively studied. For example, the oxidation of diphenylamino-substituted thiophenes leads to the formation of radical cations and various dimeric and oligomeric products, depending on the substitution pattern . These findings are relevant to understanding the reactivity of BP1T under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of BP1T and related thiophene derivatives are influenced by their molecular structure. The conjugation and planarity of the molecules contribute to their optical properties, such as absorption and emission spectra. Compounds with extended conjugation and planarity often exhibit red-shifted absorption and emission spectra and enhanced quantum efficiency . The high emission yields and efficient energy propagation in BP1T crystals suggest that these properties are also present in BP1T, making it a candidate for optoelectronic device applications .
Scientific Research Applications
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Organic Semiconductors
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Brightening Agent
- 2,5-Bis(4-biphenylyl)thiophene is used as a brightening agent in various materials such as thermoplastic plastics, polyvinyl chloride (PVC), polyethylene (PE), polypropylene (PP), polystyrene (PS), acrylonitrile butadiene styrene (ABS), styrene-acrylonitrile resin (SAN), poly (methyl methacrylate) (PMMA), acrylic resin, polyester fibre, paint, coating, and printing ink .
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Lasing Applications
Future Directions
properties
IUPAC Name |
2,5-bis(4-phenylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMVAWETYTHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401577 | |
Record name | 2,5-Bis(4-biphenylyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-biphenylyl)thiophene | |
CAS RN |
56316-86-0 | |
Record name | 2,5-Bis(4-biphenylyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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